REACTION_CXSMILES
|
CS([O:5][CH2:6][CH2:7][N:8]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[O:11][CH2:10][CH2:9]1)(=O)=O.[O:18]1C2C=CC=CC=2N(CCO)C[CH2:19]1.[CH3:31]S(Cl)(=O)=O.N1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>>[O:11]1[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N:8]([CH2:7][CH2:6][O:5][C:37]2[CH:31]=[CH:41][C:40]([CH:19]=[O:18])=[CH:39][CH:38]=2)[CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCN1CCOC2=C1C=CC=C2
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
O1CCN(C2=C1C=CC=C2)CCO
|
Name
|
|
Quantity
|
16.31 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
Ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 2N HCl (3×75 ml), water (75 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 5% ethyl acetate in pet. ether
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(C2=C1C=CC=C2)CCOC2=CC=C(C=O)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |